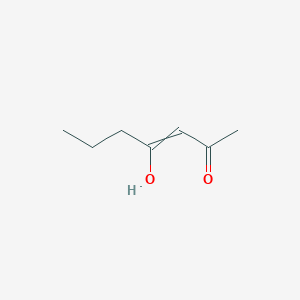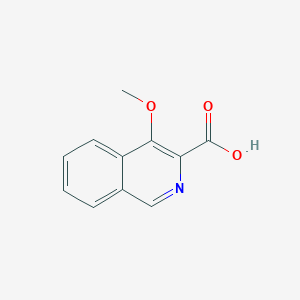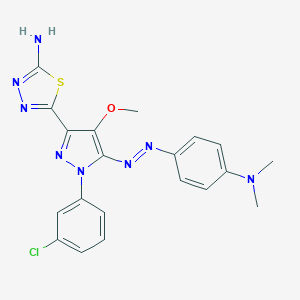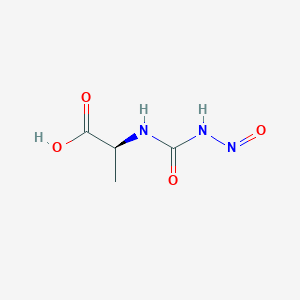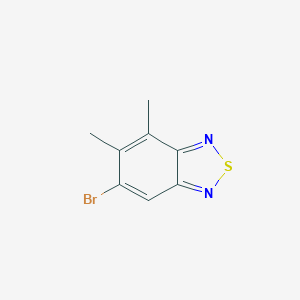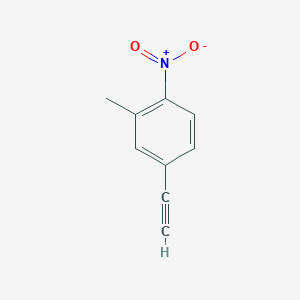
4-Ethynyl-2-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H7NO2 It is a derivative of nitrobenzene, characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methyl-1-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro group. The ethynyl and methyl groups are then introduced through subsequent reactions. One common method involves the following steps:
Ethynylation: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an ethynyl halide reacts with the nitrobenzene derivative in the presence of a palladium catalyst and a base.
Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction, where the nitrobenzene derivative is treated with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles under suitable conditions.
Cycloaddition: The ethynyl group can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic adducts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition: Diene compounds, typically under thermal or catalytic conditions.
Major Products:
Reduction: 4-Ethynyl-2-methyl-1-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition: Cyclic adducts with diverse structural features.
Scientific Research Applications
4-Ethynyl-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen atoms are added to the nitro group, converting it to an amine.
Substitution: In nucleophilic aromatic substitution, the nitro group acts as a leaving group, facilitating the attack of a nucleophile on the benzene ring.
Cycloaddition: The ethynyl group participates in cycloaddition reactions by forming a new cyclic structure with a diene, following the Diels-Alder reaction mechanism.
Comparison with Similar Compounds
4-Ethynyl-2-methyl-1-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
4-Ethynyl-1-nitrobenzene: Lacks the methyl group, leading to different reactivity and properties.
2-Methyl-1-nitrobenzene:
4-Methyl-1-nitrobenzene: Lacks the ethynyl group, resulting in different reactivity patterns.
The presence of both the ethynyl and methyl groups in this compound makes it unique, offering a combination of reactivity and structural features not found in other similar compounds.
Properties
IUPAC Name |
4-ethynyl-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZVQMEJMEFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578447 |
Source


|
| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187869-73-4 |
Source


|
| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
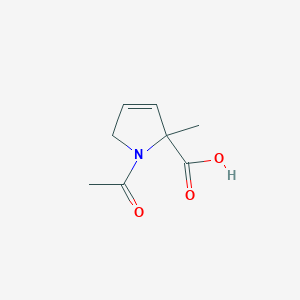
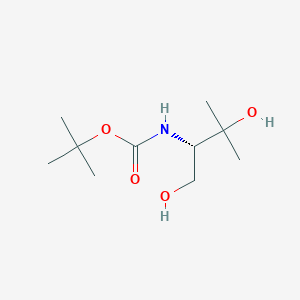


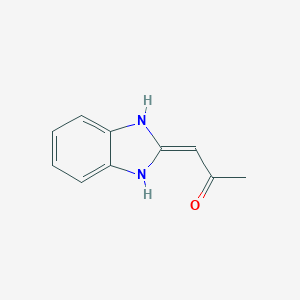


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
